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molecular formula C9H9BrCl2O B8354639 2-(3-Bromopropoxy)-1,3-dichlorobenzene

2-(3-Bromopropoxy)-1,3-dichlorobenzene

Cat. No. B8354639
M. Wt: 283.97 g/mol
InChI Key: DACRVFAVCJLQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610711B2

Procedure details

A mixture of 2,6-dichlorophenol (163 g, 1 mol) and 1,3-dibromopropane (262 g, 1.3 mol) was heated to 100° C., and a solution of sodium hydroxide (40 g) in water (1000 ml) was added dropwise over 75 min. The mixture was heated under reflux for 5 h and then cooled to room temperature upon which a biphasic solution developed. The organic layer was separated and the aqueous layer was extracted with diethyl ether (3×250 ml). The combined organic fractions were washed with 2N aqueous sodium hydroxide solution (4×250 ml) and water (250 ml), dried (MgSO4), filtered and concentrated in vacuo to afford the crude product. The residue was distilled at 100-120° C./0.3 mm of mercury to afford the title compound as an oil (202.5 g, 71%).
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Br:10][CH2:11][CH2:12][CH2:13]Br.[OH-].[Na+]>O>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
Quantity
163 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
Quantity
262 g
Type
reactant
Smiles
BrCCCBr
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature upon which a biphasic solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (3×250 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with 2N aqueous sodium hydroxide solution (4×250 ml) and water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 100-120° C./0.3 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 202.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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